2-Amino-3-chloro-5-fluorobenzonitrile

Description

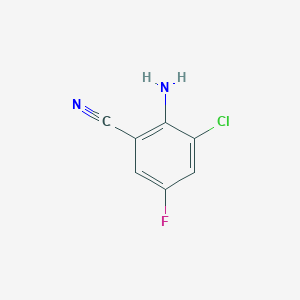

2-Amino-3-chloro-5-fluorobenzonitrile is a halogenated aromatic nitrile compound with the molecular formula C₇H₄ClFN₂. Its structure features a nitrile group (-CN) at position 1, an amino group (-NH₂) at position 2, chlorine at position 3, and fluorine at position 5 (see Figure 1).

Properties

IUPAC Name |

2-amino-3-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQCLYHYYQRXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-chloro-5-fluorobenzonitrile involves the reaction of 2-amino-5-fluorobenzonitrile with N-chloro-succinimide in acetonitrile at 80°C. The reaction mixture is stirred overnight, and the product is obtained by filtration and drying .

Industrial Production Methods

Industrial production methods for 2-Amino-3-chloro-5-fluorobenzonitrile typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

N-chloro-succinimide: Used for chlorination reactions.

Acetonitrile: Common solvent for reactions involving this compound.

Zinc Chloride: Catalyst for certain coupling reactions.

Major Products Formed

Substituted Benzonitriles: Formed through substitution reactions.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-Amino-3-chloro-5-fluorobenzonitrile is used in various scientific research applications, including:

Organic Synthesis: As a building block for synthesizing more complex organic molecules.

Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: In the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and reactivity with these targets. The exact pathways and molecular interactions can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their properties:

*Molecular weight calculated based on formula.

Key Observations:

Fluorine at position 5 enhances electronegativity and may improve metabolic stability in drug candidates compared to non-fluorinated analogues like 2-Amino-3-chlorobenzonitrile .

Positional Isomerism: Moving the amino group from position 2 (target compound) to position 4 (4-Amino-2-chloro-5-fluorobenzonitrile) reduces molecular symmetry, likely affecting crystallization behavior and solubility .

Functional Group Variations: Replacement of -CN with -COOH (e.g., 2-Amino-3-chloro-5-fluorobenzoic acid, CAS 89-77-0) drastically changes polarity and acidity (pKa ~2-3 for -COOH vs. ~-1.8 for -CN), influencing solubility and bioavailability .

Biological Activity

2-Amino-3-chloro-5-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-3-chloro-5-fluorobenzonitrile is C₇H₄ClFN₂, with a molecular weight of 170.57 g/mol. The compound features an amino group, a chlorine atom, and a fluorine atom on a benzonitrile structure, which influences its biological activity through various biochemical interactions.

Target Enzymes:

Research indicates that 2-amino-3-chloro-5-fluorobenzonitrile may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing neuroprotective effects.

Biochemical Pathways:

The compound's nitrile group contributes to its reactivity, allowing it to participate in various biochemical pathways. Its structural similarity to other bioactive compounds suggests that it may also interact with other enzymes involved in metabolic processes.

Antimicrobial and Anticancer Properties

Studies have shown that derivatives of 2-amino-3-chloro-5-fluorobenzonitrile exhibit significant antimicrobial and anticancer activities. For instance, compounds with similar structures have been evaluated for their ability to inhibit the growth of various bacterial strains and cancer cell lines:

- Antimicrobial Activity:

- Anticancer Activity:

Case Studies

-

Acetylcholinesterase Inhibition:

A study focusing on the inhibition of AChE by 2-amino-3-chloro-5-fluorobenzonitrile demonstrated a dose-dependent response, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's. -

Anticancer Evaluation:

A series of synthesized derivatives were tested against human cancer cell lines (e.g., HL-60 and U937). The results indicated significant induction of apoptosis, evidenced by increased caspase-3 activation and cytochrome c release from mitochondria .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.